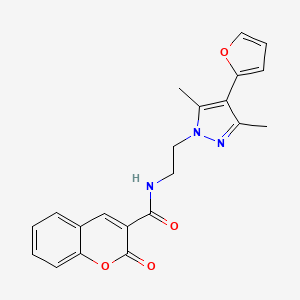

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-13-19(18-8-5-11-27-18)14(2)24(23-13)10-9-22-20(25)16-12-15-6-3-4-7-17(15)28-21(16)26/h3-8,11-12H,9-10H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMZIOPYZREVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the furan and pyrazole moieties, which are common in many bioactive compounds.

Mode of Action

Compounds with similar structures have been shown to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces. These interactions can lead to changes in the conformation and function of the target proteins.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Furan derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. Therefore, it’s plausible that this compound could affect multiple biochemical pathways.

Pharmacokinetics

Furan derivatives are generally well-absorbed due to their lipophilic nature, and the pyrazole moiety could potentially undergo metabolic transformations.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities exhibited by similar compounds, it’s possible that this compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the stability of the furan ring could be affected by acidic or basic conditions. Additionally, the compound’s efficacy could be influenced by its concentration and the presence of other competing molecules.

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene moiety, a pyrazole ring, and a furan substituent. The molecular formula is CHNO, with a molecular weight of approximately 350.37 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, one method involves reacting furan derivatives with pyrazole-containing hydrazides to form the desired chromene derivatives. This approach highlights the versatility of the chromene scaffold in developing novel bioactive compounds .

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. In studies, it exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL, indicating strong efficacy compared to standard antimicrobial agents .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.00 |

| Escherichia coli | 10.00 |

| Candida albicans | 15.00 |

Antioxidant Activity

The compound also displays significant antioxidant properties , as evidenced by its ability to scavenge free radicals in various assays. The DPPH scavenging percentage was found to be between 84.16% and 90.52%, suggesting it could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has shown anti-inflammatory effects . Studies indicated that it stabilizes human red blood cell membranes, with percentages ranging from 86.70% to 99.25%, which is indicative of its potential use in treating inflammatory conditions .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on benzofuran–pyrazole-based compounds highlighted that this compound exhibited comparable activity to ciprofloxacin against E. coli DNA gyrase B with an IC50 of 9.80 µM .

- Structure–Activity Relationship (SAR) : Research into the SAR of similar compounds has indicated that modifications on the chromene and pyrazole moieties can significantly enhance biological activity, making this compound a promising candidate for further development .

- Molecular Docking Studies : Computational studies have suggested that this compound interacts favorably with several biological targets, including enzymes involved in bacterial cell wall synthesis and inflammatory pathways, providing insights into its mechanism of action .

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodology:

- Utilize coupling reactions with carbodiimide reagents (e.g., EDCI/HOBt) for amide bond formation between the pyrazole-ethylamine and coumarin-carboxylic acid moieties.

- Employ triethylamine as a base in DMF solvent for activation .

- Purify via preparative TLC or recrystallization (e.g., ethanol) and confirm purity via HPLC (>95%) .

Q. How is the compound’s structure confirmed post-synthesis?

Methodology:

- 1H/13C NMR: Assign peaks for furan (δ 6.3–7.4 ppm), pyrazole methyl groups (δ 2.1–2.7 ppm), and coumarin carbonyl (δ 160–170 ppm) .

- Mass Spectrometry (ESI): Verify molecular ion ([M+H]+) and fragmentation patterns .

- Elemental Analysis: Compare calculated vs. experimental C/H/N percentages .

Q. What techniques are used for preliminary crystallographic analysis?

Methodology:

- Grow single crystals via slow evaporation (e.g., ethanol/chloroform).

- Use SHELX (SHELXL/SHELXS) for structure solution and refinement. Monitor R-factors (<0.08) and validate with CCDC deposition .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodology:

- Screen solvents (DMF vs. THF) and coupling agents (EDCI vs. DCC).

- Optimize stoichiometry (1.2:1 ratio of amine to acid) and reaction time (24–48 hrs) .

- Monitor by TLC (PE:EA = 8:1) and isolate via column chromatography .

Q. How are intermolecular interactions analyzed in the solid state?

Methodology:

Q. What computational methods predict reactivity or stability?

Methodology:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level. Calculate HOMO-LUMO gaps for redox stability .

- Molecular Dynamics: Simulate solvation effects in DMSO/water mixtures .

Q. How are stereochemical ambiguities resolved?

Methodology:

- Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers.

- Compare experimental CD spectra with DFT-simulated spectra .

Contradiction Resolution & Advanced Design

Q. How to address discrepancies in spectroscopic vs. crystallographic data?

Methodology:

Q. How to design SAR studies for derivatives?

Methodology:

- Synthesize analogs with substituent variations (e.g., halogenation on coumarin, alkylation on pyrazole).

- Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with logP/CLogP values .

Q. What advanced techniques study biological target interactions?

Methodology:

- SPR/ITC: Measure binding kinetics (ka/kd) with purified proteins.

- Cryo-EM/Molecular Docking: Resolve binding poses in protein active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.